molecular formula C24H29ClN2O5 B1144535 Benazepril hydrochloride, (R,R)- CAS No. 88372-38-7

Benazepril hydrochloride, (R,R)-

カタログ番号: B1144535
CAS番号: 88372-38-7
分子量: 460.955
InChIキー: VPSRQEHTHIMDQM-GZJHNZOKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Clinical Applications

  • Hypertension Management
    • Benazepril is widely prescribed for managing high blood pressure. It can be used alone or in combination with other antihypertensive agents such as thiazide diuretics or amlodipine to enhance efficacy .
  • Heart Failure Treatment
    • Studies have shown that benazepril improves hemodynamic parameters in patients with congestive heart failure. A multicenter study indicated significant increases in cardiac output and decreases in vascular resistance following benazepril administration .
  • Diabetic Kidney Disease
    • Benazepril is also utilized in managing diabetic nephropathy due to its protective effects on renal function by reducing glomerular pressure .

Table 1: Dosage Forms and Administration

Dosage FormStrengths Available
Oral Tablets5 mg, 10 mg, 20 mg, 40 mg
Combination ProductsBenazepril/Hydrochlorothiazide

Table 2: Clinical Trial Outcomes

Study FocusOutcome MeasuresResults Summary
Hemodynamic Effects in CHFCardiac Output, Vascular ResistanceIncreased cardiac output by 26.7% to 31.6%
Long-term EfficacyExercise Duration, LVEFIncreased treadmill duration and LVEF over 12 weeks
Combination Therapy EfficacyPRA, AgII, BNP LevelsSignificant reductions in neuroendocrine markers

Case Studies

  • Case Study on Congestive Heart Failure
    • In a study involving patients with New York Heart Association class III or IV heart failure, benazepril was administered at doses ranging from 2 to 20 mg daily. The results demonstrated a notable improvement in exercise capacity and symptomatic relief over a 12-week period .
  • Combination Therapy with Metoprolol
    • A randomized trial assessed the effects of combining benazepril with metoprolol in hospitalized CHF patients. The combination therapy yielded an effectiveness rate of 92.5%, significantly improving cardiac function compared to conventional treatments alone .
  • Long-term Management of Hypertension
    • A longitudinal study tracked hypertensive patients on benazepril monotherapy versus combination therapy with amlodipine. Results indicated that combination therapy was more effective in achieving target blood pressure levels and enhancing patient outcomes .

生物活性

Benazepril hydrochloride, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor benazeprilat, is widely used in the treatment of hypertension and heart failure. Its biological activity is primarily attributed to its ability to inhibit ACE, leading to a cascade of physiological effects that reduce blood pressure and improve cardiac function. This article presents a detailed overview of the biological activity of benazepril hydrochloride, including its mechanism of action, pharmacokinetics, clinical efficacy, and relevant case studies.

Benazepril hydrochloride is converted in vivo to benazeprilat, which competes with angiotensin I for binding at the ACE. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The resulting decrease in angiotensin II levels leads to:

  • Decreased Blood Pressure : Angiotensin II is known to increase systemic vascular resistance; its reduction results in lower blood pressure.
  • Increased Cardiac Output : In patients with heart failure, benazepril has been shown to enhance cardiac output by reducing afterload.
  • Altered Neuroendocrine Activity : Benazepril reduces aldosterone secretion, which decreases sodium retention and further contributes to blood pressure reduction.

Pharmacokinetics

The pharmacokinetic profile of benazepril hydrochloride is characterized by:

  • Absorption : Approximately 37% of oral benazepril is absorbed, with peak plasma concentrations occurring within 1 to 2 hours post-administration .
  • Protein Binding : Benazepril exhibits about 96.7% protein binding, while its active metabolite, benazeprilat, shows 95.3% binding .
  • Metabolism : The drug is primarily metabolized in the liver to benazeprilat and glucuronide conjugates .
  • Elimination : Renal excretion accounts for the majority of drug clearance, with a half-life ranging from 9 to 11 hours for benazeprilat .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of benazepril in managing hypertension and heart failure:

Case Study Summaries

  • Congestive Heart Failure Study :
    A multicenter study involving 26 patients with chronic congestive heart failure revealed that doses of 2 or 5 mg of benazepril significantly increased cardiac output (26.7% to 31.6% above control) and decreased systemic vascular resistance (27.1% to 32.0% below control) after administration . The effects persisted for at least 24 hours post-dose.
  • Long-term Therapy in Heart Failure :
    In a long-term study with 16 patients suffering from left ventricular systolic dysfunction, treatment with escalating doses of benazepril resulted in improved exercise capacity and left ventricular ejection fraction (from 0.266 ± 0.133 to 0.292 ± 0.136) over 12 weeks . Serum ACE activity decreased by 75%, indicating substantial inhibition.
  • Combination Therapy with Metoprolol :
    A trial comparing conventional therapy with benazepril and metoprolol showed an effectiveness rate of 80% in the benazepril group compared to 65% in the conventional group . The combination therapy resulted in significant reductions in neuroendocrine hormones associated with heart failure.

Comparative Efficacy Table

Study TypePatient PopulationDosageKey Findings
Congestive Heart Failure26 patients2 or 5 mgIncreased cardiac output; decreased vascular resistance
Long-term Therapy16 patientsUp to 20 mgImproved exercise capacity; reduced ACE activity
Combination TherapyCHF patientsBenazepril + MetoprololHigher effectiveness (80%) compared to conventional therapy (65%)

特性

IUPAC Name

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-GZJHNZOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175881
Record name Benazepril hydrochloride, (R,R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215447-89-5
Record name Benazepril hydrochloride, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215447895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazepril hydrochloride, (R,R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAZEPRIL HYDROCHLORIDE, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGK2LDW9PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。